6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid
Description
6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid (CAS: 1448028-09-8) is a pyridazine derivative featuring a benzyl-substituted piperidine moiety. Its molecular formula is C₁₇H₁₉N₃O₂, with a molecular weight of 297.35 g/mol. Its structural uniqueness lies in the benzyl group at the 4-position of the piperidine ring, which influences both solubility and target binding affinity.
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(22)15-6-7-16(19-18-15)20-10-8-14(9-11-20)12-13-4-2-1-3-5-13/h1-7,14H,8-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNLPAOJVSQMTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid typically involves the reaction of 4-benzylpiperidine with pyridazine-3-carboxylic acid under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzylpiperidine and pyridazine rings can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to 6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxylic acid may act as antagonists for muscarinic receptors, particularly M4 receptors. These receptors are implicated in various neurological disorders such as Alzheimer's disease and Lewy Body Dementia. The antagonistic action can potentially mitigate cognitive deficits associated with these conditions .
Analgesic and Anti-inflammatory Effects
Studies have demonstrated that derivatives of pyridazine compounds exhibit notable analgesic and anti-inflammatory properties. For instance, related antipyrine/pyridazinone hybrids were synthesized and tested, showing efficacy comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and indomethacin . The analgesic activity was assessed using the p-benzoquinone-induced writhing test, while anti-inflammatory effects were evaluated through the carrageenan-induced paw edema model .
Drug Design and Development
The unique structure of this compound positions it as a promising candidate in drug design. Its ability to interact with biological targets can be leveraged to develop novel therapeutics. For example, structure-based drug design efforts have utilized similar compounds to optimize pharmacokinetic properties and enhance therapeutic efficacy .
Case Study 1: Muscarinic Receptor Antagonism
A study focused on the synthesis of muscarinic receptor antagonists highlighted the importance of structural modifications in enhancing receptor binding affinity and selectivity. Compounds structurally related to this compound were evaluated for their potential in treating cognitive disorders, demonstrating promising results in preclinical models .
Case Study 2: Analgesic Activity Assessment
In a comparative study of various pyridazinone derivatives, compounds resembling this compound were found to exhibit significant analgesic effects. The study utilized both behavioral assays in rodents and biochemical assays to confirm the mechanism of action, reinforcing the compound's potential as a therapeutic agent for pain management .
Mechanism of Action
The mechanism of action of 6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
The piperidine ring’s substitution pattern significantly impacts biological activity and pharmacokinetics. Key analogs include:
Key Findings :
- The 2-methylbenzoyl analog (CAS: 1955524-12-5) demonstrated superior triglyceride-lowering effects (50% reduction in Zucker rats at 30 mg/kg) compared to the benzyl derivative, attributed to enhanced SCD-1 binding .
- Methyl and ethyl substitutions reduce molecular weight and lipophilicity, improving metabolic stability but compromising target affinity .
Pyridazine Core Modifications
Variations in the pyridazine ring or its substituents alter electronic properties and binding interactions:
Key Findings :
Biological Activity
6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a benzylpiperidine moiety, which enhances its interaction with biological targets. The general structure can be represented as follows:
This structure suggests potential interactions with various biological systems, particularly in the fields of neuropharmacology and oncology.
Target Interactions
This compound primarily interacts with several biological targets, including:
- Decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1) : This enzyme is crucial in the biosynthesis of mycolic acids in mycobacteria, making it a target for tuberculosis treatment.
Mode of Action
The compound has been shown to inhibit calcium ion influx, which is essential for various cellular processes, including platelet aggregation. This inhibition can lead to significant pharmacological effects such as:
- Antiplatelet Activity : By blocking calcium influx, the compound may reduce platelet aggregation, which is beneficial in preventing thrombotic events.
Biochemical Pathways
Research indicates that compounds similar to this compound engage multiple biochemical pathways. These include pathways involved in:
- Antimicrobial Activity : The compound exhibits potential against various bacterial strains by disrupting their cellular functions.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Pharmacological Activities
The biological activities attributed to this compound include:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of pyridazine compounds showed significant antimicrobial properties against resistant strains of bacteria. The mechanism was linked to the inhibition of essential metabolic pathways.
- Anticancer Efficacy : Research indicated that the compound could significantly reduce cell viability in human breast cancer cells, with IC50 values indicating potent anticancer effects .
- Neuropharmacological Effects : In a model assessing cognitive function, compounds similar to this compound demonstrated neuroprotective effects by enhancing synaptic plasticity and reducing oxidative stress markers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
